2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine

Lipophilicity Octanol-Water Partition Chromatographic Retention

Sourcing phenylhydrazine intermediates with adequate lipophilicity for CNS heterocycle programs often forces compromises in reactivity. 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine (CAS 104614-74-6) overcomes this with a computed LogP of 4.43 and strong electron-withdrawing triflyl group (σp ≈ 0.96). • Enables regioselective cyclocondensation with 1,3-diketones for tailored pyrazole cores. • Hydrazone derivatives well-retained on C18 columns for trace carbonyl LC-MS analysis. • Dual hydrazine/sulfonyl reactivity provides a versatile scaffold for sulfonamide and heterocycle libraries. Supplied at ≥98% purity with global shipping for R&D procurement.

Molecular Formula C7H5Cl2F3N2O2S
Molecular Weight 309.09 g/mol
CAS No. 104614-74-6
Cat. No. B026388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine
CAS104614-74-6
Molecular FormulaC7H5Cl2F3N2O2S
Molecular Weight309.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)NN)Cl)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C7H5Cl2F3N2O2S/c8-4-1-3(2-5(9)6(4)14-13)17(15,16)7(10,11)12/h1-2,14H,13H2
InChIKeyMENZSUIQLCICJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine (CAS 104614-74-6): A Highly Electron-Deficient Phenylhydrazine Building Block for Sophisticated Synthesis


2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine (C7H5Cl2F3N2O2S, MW 309.09) is a substituted phenylhydrazine featuring strong electron-withdrawing chloro and trifluoromethylsulfonyl substituents [1]. The compound exhibits a computed LogP of 4.43 and a topological polar surface area (TPSA) of 80.57 Ų, indicating high lipophilicity and moderate polarity . These physicochemical characteristics distinguish it from simpler phenylhydrazine analogs and render it of interest as an intermediate for heterocyclic synthesis, particularly for pyrazole-based pharmaceuticals and agrochemicals.

Why Generic Substitution Fails: Distinct Electronic and Lipophilic Profile of 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine


Phenylhydrazine derivatives are not interchangeable due to the profound impact of substituents on reactivity, stability, and physicochemical properties. The target compound combines a highly electron-withdrawing trifluoromethylsulfonyl group with two ortho-chloro substituents, resulting in a LogP of 4.43 —significantly higher than the 3.68 LogP of the closely related 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (CAS 86398-94-9) . This 0.75 log unit increase translates to an approximately 5.6-fold higher octanol-water partition coefficient, affecting chromatographic retention, extraction efficiency, and biological membrane passage. Substituting with a less lipophilic or less electron-deficient phenylhydrazine would alter the outcome of downstream condensation reactions and the properties of resulting heterocycles.

Quantitative Differentiation Evidence for 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine (CAS 104614-74-6) vs. Closest Analogs


Lipophilicity Differential: LogP Comparison with 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

The target compound exhibits a computed LogP of 4.43 , which exceeds that of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (LogP 3.68 ) by 0.75 log units. This corresponds to a 5.6-fold higher partition coefficient, underscoring significantly greater lipophilicity. Note: Direct comparative experimental measurements for this pair are not available; values are vendor/computational estimates from different sources and should be regarded as indicative.

Lipophilicity Octanol-Water Partition Chromatographic Retention

Polar Surface Area Advantage for Passive Membrane Permeability Relative to 2,4-Dinitrophenylhydrazine (DNPH)

The target compound has a computed topological polar surface area (TPSA) of 80.57 Ų , whereas the widely used derivatization reagent 2,4-dinitrophenylhydrazine (DNPH) has a TPSA of 141.56 Ų [1]. The 61.0 Ų lower PSA indicates a higher likelihood of passive cell membrane permeation, a critical parameter for designing biologically active hydrazones.

Polar Surface Area Membrane Permeability Drug-Likeness

Electron-Withdrawing Strength: Impact on Hydrazone Formation Kinetics vs. Trifluoromethyl Analog

The trifluoromethylsulfonyl substituent possesses a Hammett σp constant of approximately 0.96, substantially higher than the 0.54 value for the trifluoromethyl group found in the closest analog [1]. This stronger electron withdrawal is expected to enhance the electrophilicity of derived hydrazones and accelerate nucleophilic addition-elimination reactions. Direct kinetic comparison data are unavailable; the inference is based on well-established linear free-energy relationships.

Electron-Withdrawing Effect Reactivity Hammett Constant

Commercial Purity Consistency: Equivalent or Superior Bulk Availability vs. Trifluoromethyl Analog

The target compound is supplied at 98% purity by Leyan and 95% by BOC Sciences , while the close analog 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine is typically offered at 97-98% by Thermo Fisher . No significant purity deficit is observed, confirming equivalent procurement quality standards.

Purity Procurement Quality Control

Scientific and Industrial Application Scenarios for 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine (CAS 104614-74-6)


Derivatization Agent for HPLC/GC-MS Analysis of Carbonyl Compounds

The high LogP (4.43) and moderate PSA (80.57 Ų) of 2,6-dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine render its hydrazone derivatives well-retained on C18 reversed-phase columns and detectable by electron capture or mass spectrometry, making it a superior alternative to DNPH for trace carbonyl analysis in complex matrices .

Key Intermediate for Electron-Deficient Pyrazole Synthesis

The strong electron-withdrawing nature of the trifluoromethylsulfonyl group (σp ≈ 0.96) facilitates regioselective cyclocondensation with 1,3-diketones, enabling the synthesis of pyrazole cores with tailored electronic properties for potential pharmaceutical or agrochemical leads .

Precursor for Sulfonamide-Functionalized Agrochemical Intermediates

The sulfonyl moiety provides a direct route to sulfonamide derivatives, while the hydrazine function can be subsequently converted to a wide array of heterocycles; this dual reactivity is not available in the trifluoromethyl analog, offering a more versatile building block for agrochemical discovery [1].

Medicinal Chemistry Library Component for Lead Optimization

The compound's uniquely high lipophilicity and electron deficiency position it as a valuable scaffold for modulating the LogD and metabolic stability of candidate molecules, particularly in central nervous system (CNS) programs where enhanced blood-brain barrier penetration is desired .

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